Tert-butyl 2-(4-acetyl-6-iodopyridin-2-YL)ethylcarbamate
Description
Tert-butyl 2-(4-acetyl-6-iodopyridin-2-YL)ethylcarbamate is an organic compound with the molecular formula C14H19IN2O3. This compound is characterized by the presence of a tert-butyl group, an acetyl group, and an iodopyridinyl moiety. It is used in various chemical and biological research applications due to its unique structural features and reactivity.
Properties
Molecular Formula |
C14H19IN2O3 |
|---|---|
Molecular Weight |
390.22 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-acetyl-6-iodopyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H19IN2O3/c1-9(18)10-7-11(17-12(15)8-10)5-6-16-13(19)20-14(2,3)4/h7-8H,5-6H2,1-4H3,(H,16,19) |
InChI Key |
HAIFTRFBFBUZGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)I)CCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-acetyl-6-iodopyridin-2-YL)ethylcarbamate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-iodopyridine and tert-butyl carbamate.
Acetylation: The 2-iodopyridine is first acetylated using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetyl group at the 4-position.
Carbamoylation: The acetylated product is then reacted with tert-butyl carbamate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-acetyl-6-iodopyridin-2-YL)ethylcarbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
